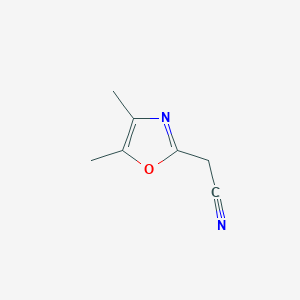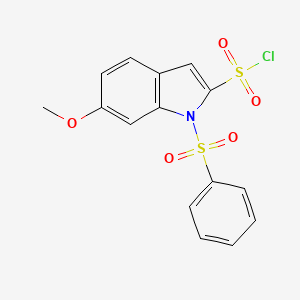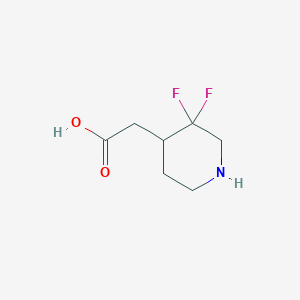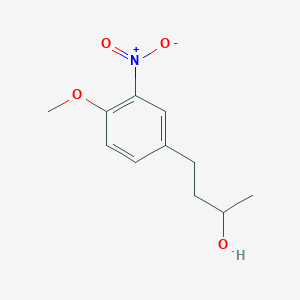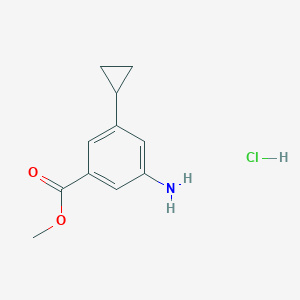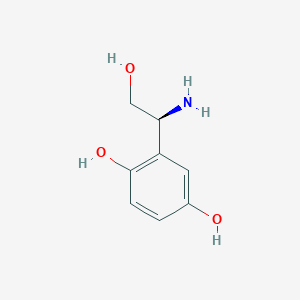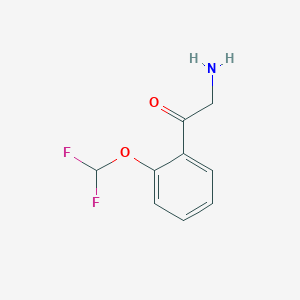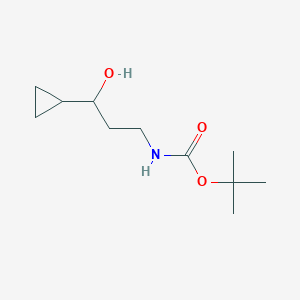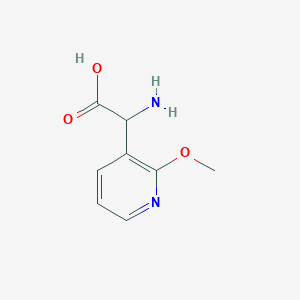![molecular formula C9H12Cl2N4 B13589870 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, which is then coupled with a suitable aldehyde to form the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts for chemical reactions
Mécanisme D'action
The mechanism of action of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the methanamine group.
4-(1H-pyrazol-1-yl)pyridine: Another structural isomer with different substitution patterns.
1-(pyridin-2-yl)pyrazole: A compound with the pyrazole ring attached to the pyridine at a different position
Uniqueness: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12Cl2N4 |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
(6-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13;;/h1-6H,7,10H2;2*1H |
Clé InChI |
DXXLSVSPQXGUNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N2C=CC=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


